2-Diazoniocyclohepten-1-olate

Description

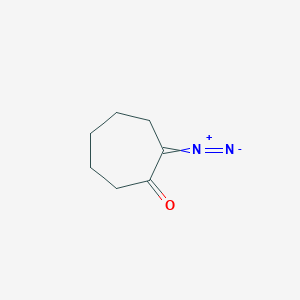

2-Diazoniocyclohepten-1-olate (CAS No. 18202-04-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.167 g/mol . Its structure features a seven-membered cyclohepten ring fused with a diazonium group (=N⁺=N⁻) and an enolate oxygen, as represented by its SMILES notation: O=C1C(CCCCC1)=[N+]=[N-] . Key physicochemical properties include:

- Hydrogen bond acceptors: 2

- Topological polar surface area (TPSA): 19.1 Ų

- Complexity: 192 (indicating a moderately intricate structure) .

The compound’s reactivity is influenced by the diazonium group, which is typically prone to decomposition or coupling reactions, and the enolate moiety, which may participate in resonance stabilization or nucleophilic interactions.

Properties

CAS No. |

18202-04-5 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-diazocycloheptan-1-one |

InChI |

InChI=1S/C7H10N2O/c8-9-6-4-2-1-3-5-7(6)10/h1-5H2 |

InChI Key |

PXSXPHKAUSFFHJ-UHFFFAOYSA-N |

SMILES |

C1CCC(=[N+]=[N-])C(=O)CC1 |

Canonical SMILES |

C1CCC(=[N+]=[N-])C(=O)CC1 |

Synonyms |

2-Diazocycloheptanone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloheptenone Derivatives

Cycloheptenone (C₇H₁₀O) shares the seven-membered ring but lacks the diazonium group. Key differences include:

- Reactivity: Cycloheptenone undergoes typical ketone reactions (e.g., nucleophilic additions), whereas 2-Diazoniocyclohepten-1-olate’s diazonium group may facilitate electrophilic substitutions or azo couplings .

- Polarity: The TPSA of cycloheptenone (~17.1 Ų) is slightly lower than that of this compound (19.1 Ų), reflecting the latter’s enhanced polarity due to the enolate and diazonium groups .

Diazonium Salts

Simple diazonium salts (e.g., benzenediazonium chloride, C₆H₅N₂⁺Cl⁻) differ significantly:

- Stability : Aromatic diazonium salts are thermally unstable and decompose rapidly, while the cyclohepten ring in this compound may confer partial stabilization due to resonance delocalization .

Enolate-Containing Compounds

Enolates (e.g., sodium cyclohexenolate, C₆H₇O⁻Na⁺) exhibit distinct behavior:

- Charge Distribution: this compound’s enolate is part of a zwitterionic structure (positive diazonium and negative enolate charges), unlike standalone enolates, which are purely anionic. This duality may enhance its solubility in polar solvents .

- Applications: Traditional enolates are widely used in aldol reactions, whereas this compound’s dual functionality could enable novel reactivity in photochemical or catalytic processes.

Research Implications and Gaps

However, empirical comparisons with similar compounds remain sparse. Future studies should explore:

- Thermal stability under varying conditions.

- Reactivity in cross-coupling or cycloaddition reactions.

- Computational modeling to predict electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.